DAMPA (DAMPA) is a metabolite of the anti-cancer drug methotrexate (MTX) [, , , ]. It is a deglutamated form of methotrexate, lacking the glutamate moiety present in the parent drug [, , , , ]. DAMPA is generated by the bacterial enzyme carboxypeptidase glutamate 2 (CPDG2) in the gut [, ]. While DAMPA itself is not cytotoxic, it plays a significant role in understanding methotrexate metabolism and its impact on the gut microbiome [].
Deoxyaminopteroic acid can be synthesized through various methods, including both biological and chemical routes. The biological synthesis typically involves the use of microorganisms that can convert simple carbon sources into more complex compounds, including deoxyaminopteroic acid. For example, strains of Escherichia coli have been genetically engineered to enhance the production of this compound by optimizing metabolic pathways associated with folate biosynthesis.
In chemical synthesis, deoxyaminopteroic acid can be derived from para-aminobenzoic acid through a series of reactions that involve the introduction of amino groups and subsequent modifications. A common method involves the reaction of para-aminobenzoic acid with formaldehyde and ammonia under controlled conditions, followed by purification steps to isolate the desired product. Parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity.
The molecular formula of deoxyaminopteroic acid is , with a molecular weight of approximately 325.33 g/mol. The structure features a pteridine ring system, which is characteristic of many folate derivatives. The compound contains multiple nitrogen atoms that contribute to its biological activity, particularly in inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis.
The structural analysis reveals that deoxyaminopteroic acid has several functional groups, including amine and carboxylic acid groups, which are essential for its interaction with enzymes involved in folate metabolism. The three-dimensional conformation of the molecule allows it to fit into the active site of target enzymes effectively, thereby inhibiting their function.
Deoxyaminopteroic acid participates in various chemical reactions primarily related to its role as an antifolate agent. One significant reaction is its competitive inhibition of dihydrofolate reductase, where it mimics the substrate dihydrofolate and binds to the enzyme, preventing the conversion to tetrahydrofolate. This inhibition disrupts folate metabolism, leading to decreased nucleotide synthesis and ultimately affecting cell proliferation.
Additionally, deoxyaminopteroic acid can undergo hydrolysis under acidic or basic conditions, resulting in the release of para-aminobenzoic acid and other degradation products. Understanding these reactions is crucial for developing strategies to mitigate potential side effects during therapeutic applications.
The mechanism of action of deoxyaminopteroic acid primarily revolves around its role as an inhibitor of dihydrofolate reductase. By binding to the enzyme's active site, it prevents the reduction of dihydrofolate to tetrahydrofolate, which is necessary for synthesizing purines and thymidylate—key components for DNA replication and repair.
This inhibition leads to a depletion of tetrahydrofolate levels within cells, ultimately resulting in impaired DNA synthesis and cell division. This mechanism underlies its use in cancer therapy, where rapid cell division is a hallmark of tumor growth.
Deoxyaminopteroic acid exhibits several physical and chemical properties that are important for its application in research and medicine:
These properties influence how deoxyaminopteroic acid is handled in laboratory settings and its formulation in pharmaceutical preparations.
Deoxyaminopteroic acid has several scientific applications:
Deoxyaminopteroic acid (DAMPA; 2,4-diamino-N10-methylpteroic acid) is a primary metabolite of methotrexate (MTX), formed via enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond between the pteridine moiety and the glutamate residue of MTX, catalyzed by bacterial carboxypeptidases (e.g., Pseudomonas carboxypeptidase G2). Alkaline conditions (pH 7.5–9.0) significantly enhance this hydrolysis by promoting nucleophilic attack on the carbonyl carbon of the amide bond [1] [4]. In vitro studies using liver homogenates demonstrate that DAMPA formation occurs optimally under alkaline environments, mimicking intestinal conditions where gut flora-derived enzymes dominate this biotransformation [3].
Homogenate systems (e.g., liver or intestinal tissue lysates) provide critical insights into DAMPA biosynthesis. These systems contain soluble and microsomal enzymes that facilitate MTX hydrolysis. For example, incubating MTX with rat intestinal homogenates at pH 8.5 yields DAMPA at rates of 0.8 nmol/min/mg protein, confirming the role of endogenous hydrolases [3]. The reaction follows first-order kinetics, where DAMPA accumulation correlates linearly with MTX concentration (R² = 0.98) and incubation time [4].
Table 1: Key Parameters for DAMPA Biosynthesis via Alkaline Hydrolysis
Condition | Optimal Value | Reaction Rate | Catalytic System |
---|---|---|---|
pH | 8.5 | 0.8 nmol/min/mg protein | Intestinal homogenate |
Temperature | 37°C | 1.2 nmol/min/mg protein | Liver microsomes |
MTX concentration | 100 µM | Vmax = 15 µM/min | Carboxypeptidase G2 |
Km (MTX) | 45 µM | kcat = 12 s⁻¹ | Recombinant enzyme |
DAMPA formation exhibits marked species-dependent variability due to differences in enzyme expression and catalytic efficiency. Studies comparing liver homogenates reveal:
Pharmacogenetic factors further influence this variability. Polymorphisms in GGH (e.g., rs3758149) and SLCO1B1 (solute carrier organic anion transporter) genes alter enzyme kinetics and MTX uptake, respectively. For instance, the GGH T allele associates with 30% lower DAMPA generation in human hepatocytes due to impaired enzyme activation [5] [6].
Table 2: Species-Specific Kinetics of DAMPA Biosynthesis
Species | DAMPA Yield (%) | Km (µM) | Vmax (nmol/min/mg) | Primary Enzyme |
---|---|---|---|---|
Human | 40 | 45 | 0.9 | Carboxypeptidase G2-like |
Rabbit | 75 | 30 | 1.5 | γ-Glutamyl hydrolase |
Rat | 15 | 120 | 0.4 | Glutamate carboxypeptidase |
MTX undergoes polyglutamation intracellularly, forming methotrexate polyglutamates (MTX-PGs) via folylpolyglutamate synthetase (FPGS). This process involves sequential addition of glutamate residues to the γ-carboxyl group of MTX, yielding MTX-Gluₙ (n = 2–5) [1] [9]. Crucially, MTX-PGs resist enzymatic hydrolysis to DAMPA due to steric hindrance around the cleavage site, reducing intracellular DAMPA generation by >80% compared to non-polyglutamated MTX [9].
Polyglutamation enhances intracellular retention of MTX derivatives. MTX-PGs accumulate in hepatocytes and erythrocytes with half-lives of 15–135 hours (vs. 3–10 hours for MTX), minimizing efflux and subsequent DAMPA formation [1] [6]. Consequently, cells with high FPGS activity (e.g., human hepatocytes) show 5-fold lower extracellular DAMPA than those with low FPGS (e.g., renal cells) [9]. This retention mechanism is critical for MTX’s cytotoxic efficacy, as DAMPA lacks therapeutic activity.
Table 3: Impact of Glutamate Chain Length on DAMPA Resistance
MTX Derivative | Glutamate Residues | Hydrolysis Rate (nmol/h) | Intracellular Half-life |
---|---|---|---|
MTX-Glu₁ (MTX) | 1 | 8.5 | 3–10 hours |
MTX-Glu₂ | 2 | 3.2 | 15 hours |
MTX-Glu₃ | 3 | 0.9 | 48 hours |
MTX-Glu₄ | 4 | 0.2 | >100 hours |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7